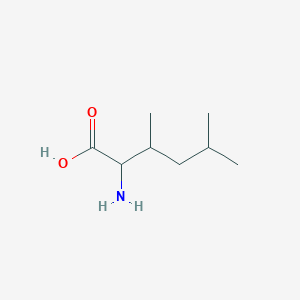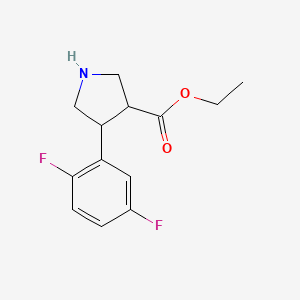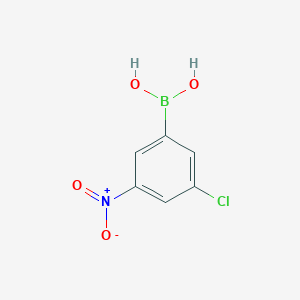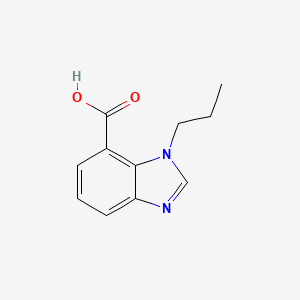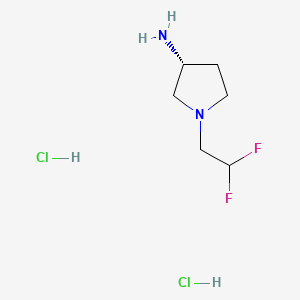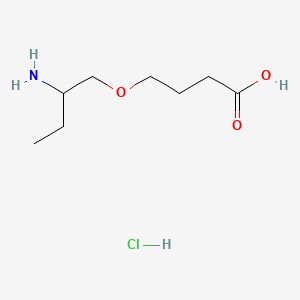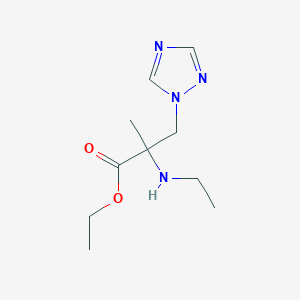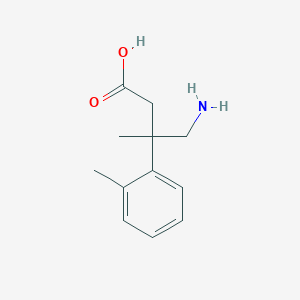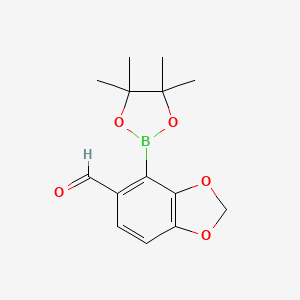![molecular formula C10H13LiN2O4S B13626407 Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is a chemical compound with the molecular formula C9H14LiNO3S It is a lithium salt derivative of pyridine-3-sulfinate, where the pyridine ring is substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-sulfinate as the core structure.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Lithiation: The protected pyridine-3-sulfinate is then subjected to lithiation using a lithium reagent, such as n-butyllithium, under controlled conditions to form the lithium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to sulfonate under appropriate conditions.
Substitution: The Boc-protected amino group can be deprotected to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the Boc protecting group.
Major Products
Oxidation: The major product would be the corresponding sulfonate derivative.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Aplicaciones Científicas De Investigación
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: May be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate depends on its specific application
Coordination Chemistry: The lithium ion can coordinate with various ligands, influencing the reactivity and stability of the compound.
Enzyme Inhibition: The pyridine-3-sulfinate moiety may interact with enzyme active sites, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate: Similar structure but with the sulfinate group at the 4-position.
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate: Sulfinate group at the 2-position.
Uniqueness
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is unique due to the specific positioning of the Boc-protected amino group and the sulfinate group on the pyridine ring
Propiedades
Fórmula molecular |
C10H13LiN2O4S |
|---|---|
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
lithium;6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-sulfinate |
InChI |
InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-5-4-7(6-11-8)17(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1 |
Clave InChI |
OFJSLPJMUZWJMV-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


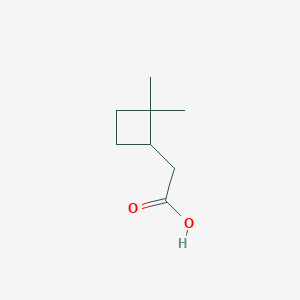
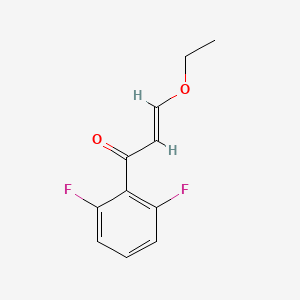
![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)

